molecular formula C20H17N5O B14940438 2-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)amino]quinazolin-4-ol

2-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)amino]quinazolin-4-ol

Cat. No.: B14940438
M. Wt: 343.4 g/mol
InChI Key: RDDDOUCLWKVCGO-UHFFFAOYSA-N
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Description

2-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)amino]quinazolin-4-ol is a complex organic compound with a unique structure that combines quinazoline and cyclopenta[g]quinazoline moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)amino]quinazolin-4-ol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazoline, followed by its reaction with suitable quinazoline derivatives to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)amino]quinazolin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)amino]quinazolin-4-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)amino]quinazolin-4-ol involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play a role in various cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline
  • 4-Hydroxy-2-quinolones
  • Imidazole-containing compounds

Uniqueness

2-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)amino]quinazolin-4-ol is unique due to its specific structural features that combine quinazoline and cyclopenta[g]quinazoline moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H17N5O

Molecular Weight

343.4 g/mol

IUPAC Name

2-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)amino]-3H-quinazolin-4-one

InChI

InChI=1S/C20H17N5O/c1-11-15-9-12-5-4-6-13(12)10-17(15)23-19(21-11)25-20-22-16-8-3-2-7-14(16)18(26)24-20/h2-3,7-10H,4-6H2,1H3,(H2,21,22,23,24,25,26)

InChI Key

RDDDOUCLWKVCGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C3CCCC3=CC2=NC(=N1)NC4=NC5=CC=CC=C5C(=O)N4

Origin of Product

United States

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